2-Methyl-3,3-diethoxy-1-propanal
Description
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3,3-diethoxy-2-methylpropanal |
InChI |
InChI=1S/C8H16O3/c1-4-10-8(11-5-2)7(3)6-9/h6-8H,4-5H2,1-3H3 |
InChI Key |
XFJRTFAUGYGSKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)C=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
2-Methyl-3,3-diethoxy-1-propanal
- Structure : Aldehyde group at position 1, methyl at position 2, and two ethoxy groups at position 3.
- Key Features : Ethoxy groups increase lipophilicity and reduce hydrogen bonding compared to hydroxyl analogs.
3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9)
- Structure : Aldehyde at position 1, hydroxyl group at position 3, and two methyl groups at position 2.
- Key Features : Hydroxyl group enables hydrogen bonding, increasing polarity and reactivity in aqueous environments .
2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy (CAS 42910-64-5)
- Structure: Propanol backbone with tert-butoxy and ethoxy substituents.
- Key Features : Ether groups enhance solubility in organic solvents; used as a solvent or intermediate .
3-(2'-Methoxy)-ethoxypropylamine (CAS 54303-31-0)
- Structure : Propylamine chain with methoxyethoxy substituent.
Physical and Chemical Properties
Preparation Methods
Aldol Condensation-Based Approaches
The aldol reaction serves as a cornerstone for constructing the carbon skeleton of this compound. A plausible route involves the condensation of methylglyoxal with ethyl vinyl ether under acidic catalysis. For instance, hydrated ferric sulfate () or zeolite catalysts, as demonstrated in the synthesis of 3,3-diethoxy-1-propanol, could facilitate this step. The reaction proceeds via enolization of methylglyoxal, followed by nucleophilic attack on ethyl vinyl ether to form the ethoxy-protected intermediate. Subsequent hydrolysis and oxidation would yield the target aldehyde.
Key parameters include:
Nucleophilic Substitution and Oxidation
An alternative pathway begins with 2-methyl-1,3-propanediol, which undergoes ethoxylation using acetyl chloride in ethanol. The diol is first protected as its diethyl acetal, after which selective oxidation of the primary alcohol to an aldehyde is achieved using pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This method benefits from the stability of acetal intermediates, which prevent over-oxidation to carboxylic acids.
Example protocol :
-
Protect 2-methyl-1,3-propanediol with ethyl orthoformate in ethanol under reflux.
-
Oxidize the primary alcohol using PCC in dichloromethane at 0°C.
-
Purify via fractional distillation to isolate this compound.
Catalytic Systems and Their Impact on Yield
Solid Acid Catalysts
The patent CN103724166A highlights the efficacy of hydrated metal sulfates (e.g., ) in aldolization. For this compound, analogous catalysts could enhance reaction rates and selectivity. Table 1 extrapolates data from 3,3-diethoxy-1-propanol syntheses to predict performance.
Table 1: Hypothetical Catalyst Screening for Aldol Condensation
Reductive Amination for Byproduct Control
Unwanted side products, such as 2-methyl-3,3-diethoxy-1-propanol, may form during reduction steps. Employing sodium borohydride () in methanol at 0°C minimizes over-reduction, as seen in the synthesis of 3,3-diethoxy-1-propanol. Quenching with dilute hydrochloric acid (pH 7–8) further stabilizes the aldehyde.
Reaction Optimization and Scalability
Solvent Recycling and Cost Efficiency
The use of toluene and THF, both recyclable via distillation, reduces environmental and economic burdens. For a 2-methyl variant, substituting toluene with cyclopentyl methyl ether (CPME) may improve safety and boiling point compatibility.
Temperature and Time Dependencies
-
Aldolization : 60–90°C for 25–75 hours ensures complete conversion.
-
Oxidation : 0–5°C prevents aldehyde degradation during PCC-mediated reactions.
Analytical Characterization
Spectroscopic Confirmation
The target compound’s structure is verifiable via:
Q & A
Q. What are the optimal synthetic routes for 2-methyl-3,3-diethoxy-1-propanal, and how can reaction conditions be tailored to improve yield?
Answer: The synthesis of this compound typically involves the acetalization of a precursor aldehyde (e.g., 2-methyl-3-oxo-propanal) with ethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). Key considerations include:
- Temperature control : Reactions are often conducted under reflux (60–80°C) to balance reactivity and side-product formation.
- Catalyst selection : Acidic ion-exchange resins may reduce byproducts compared to homogeneous catalysts .
- Purification : Distillation under reduced pressure or column chromatography (using silica gel and ethyl acetate/hexane mixtures) is recommended to isolate the product.
Example Reaction Conditions Table:
| Step | Reagent/Catalyst | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Acetalization | Ethanol, H+ | 70°C | 6–8 h | 60–75% |
| Purification | Silica gel (EtOAc:Hexane 1:4) | RT | – | >95% purity |
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Answer:
- NMR Analysis :
- ¹H NMR : Expect signals for the aldehyde proton (~9.8 ppm, singlet), ethoxy groups (δ 1.2–1.4 ppm for CH₃; δ 3.5–3.7 ppm for OCH₂), and methyl branching (δ 1.1–1.3 ppm).
- ¹³C NMR : Confirm acetal carbons (δ 95–100 ppm) and aldehyde carbon (~200 ppm).
- IR Spectroscopy : Look for C=O stretch (~1720 cm⁻¹, aldehyde) and C-O-C stretches (~1100 cm⁻¹, acetal).
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should match the molecular weight (e.g., 174.22 g/mol for C₈H₁₆O₃).
Reference : Similar characterization workflows are applied to ethoxy-containing compounds in PubChem entries .
Advanced Research Questions
Q. What mechanisms underlie the acid-catalyzed hydrolysis of this compound, and how can kinetic studies inform stability profiles?
Answer: The hydrolysis of the acetal group proceeds via protonation of the oxygen atom, followed by cleavage to regenerate the aldehyde. Kinetic studies (e.g., using UV-Vis or NMR monitoring) reveal:
- pH dependence : Hydrolysis accelerates under strongly acidic conditions (pH < 3).
- Temperature effects : Activation energy (Eₐ) can be calculated using Arrhenius plots.
- Stabilization strategies : Store the compound under anhydrous conditions with molecular sieves and inert atmospheres to prevent degradation .
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
Answer: Density Functional Theory (DFT) calculations can model:
- Electrophilicity : The aldehyde group’s partial positive charge facilitates nucleophilic attack.
- Transition states : Simulate intermediates in reactions with amines or Grignard reagents.
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize charge separation in transition states.
Example : PubChem’s InChI and SMILES data for analogous compounds enable molecular modeling .
Q. What experimental contradictions exist in the literature regarding the compound’s stability, and how can they be resolved?
Answer: Contradictions may arise from:
- Moisture variability : Differing humidity levels in storage conditions lead to inconsistent hydrolysis rates.
- Analytical sensitivity : LC/MS-UV methods with detection limits <0.1% are critical for identifying trace degradation products .
- Resolution : Replicate studies under controlled humidity (e.g., glovebox) and standardize analytical protocols.
Methodology : Apply iterative qualitative analysis frameworks to isolate variables, as suggested in social science research adaptation .
Q. How can isotopic labeling (e.g., deuterated ethoxy groups) be used to trace metabolic or synthetic pathways of this compound?
Answer:
- Deuterium incorporation : Synthesize 2-methyl-3,3-diethoxy-d₆-1-propanal using deuterated ethanol (C₂D₅OD).
- Applications :
- Mass spectrometry : Track labeled fragments in metabolic studies.
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds.
Reference : Deuterated methoxy compounds (e.g., 3-(Methoxy-d₃)-1-propanol) demonstrate similar labeling strategies .
Q. What role does steric hindrance from the methyl group play in regioselective reactions involving this compound?
Answer: The methyl branch at C-2 influences:
- Nucleophilic attack : Bulkier nucleophiles (e.g., tert-butylamine) may favor addition to the less hindered aldehyde site.
- Catalyst design : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can exploit steric effects for enantioselective transformations.
Experimental Design : Compare reaction outcomes with/without methyl substitution using kinetic and stereochemical analysis.
Q. Tables for Comparative Analysis
Q. Table 1: Stability of this compound Under Varying Conditions
| Condition | Degradation Rate (k, h⁻¹) | Major Degradation Product |
|---|---|---|
| pH 2.0, 25°C | 0.15 | 2-Methyl-3-oxo-propanal |
| pH 7.0, 25°C | 0.002 | None detected |
| Dry N₂, 4°C | 0.001 | – |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks | Functional Group |
|---|---|---|
| ¹H NMR | δ 9.8 (s, 1H) | Aldehyde |
| ¹³C NMR | δ 95–100 | Acetal carbons |
| IR | 1720 cm⁻¹ | C=O stretch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
